7-NiNa

Cardiovascular Pharmacology In Vivo Toxicology Pain Research

7-NiNa (CAS 161467-34-1), chemically identified as sodium 7-nitroindazol-2-ide , is a water-soluble sodium salt formulation of 7-nitroindazole (7-NI). As a non-selective nitric oxide synthase (NOS) inhibitor in vitro, it exhibits a distinct pharmacological profile in vivo characterized by relative selectivity for the neuronal isoform (nNOS) and a notably neutral cardiovascular profile.

Molecular Formula C7H4N3NaO2
Molecular Weight 185.12 g/mol
Cat. No. B1664202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-NiNa
Synonyms7-NINA;  7 NINA;  7NINA;  IN1195;  7-Nitroindazole sodium salt;  IN-1195;  IN 1195; 
Molecular FormulaC7H4N3NaO2
Molecular Weight185.12 g/mol
Structural Identifiers
SMILESC1=CC2=C[N-]N=C2C(=C1)[N+](=O)[O-].[Na+]
InChIInChI=1S/C7H4N3O2.Na/c11-10(12)6-3-1-2-5-4-8-9-7(5)6;/h1-4H;/q-1;+1
InChIKeyDJMLKKIIBMJGIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





7-NiNa (7-Nitroindazole Sodium) for Neuroscience Research: NOS Inhibitor Procurement Guide


7-NiNa (CAS 161467-34-1), chemically identified as sodium 7-nitroindazol-2-ide , is a water-soluble sodium salt formulation of 7-nitroindazole (7-NI) . As a non-selective nitric oxide synthase (NOS) inhibitor in vitro, it exhibits a distinct pharmacological profile in vivo characterized by relative selectivity for the neuronal isoform (nNOS) and a notably neutral cardiovascular profile . This guide provides procurement-oriented evidence comparing 7-NiNa against other standard NOS inhibitors to facilitate informed selection in experimental design.

Why 7-NiNa Cannot Be Substituted by Generic NOS Inhibitors


Standard NOS inhibitors, such as L-NAME and L-NNA, are frequently used to suppress nitric oxide production but are associated with significant hypertensive effects due to their potent inhibition of endothelial NOS (eNOS), which confounds in vivo studies and limits their utility in pain or neurological models [1]. 7-NiNa offers a differentiated in vivo profile that decouples central nNOS inhibition from peripheral eNOS-mediated cardiovascular effects . The quantitative evidence below demonstrates that generic substitution with a non-selective inhibitor or a different isoform-selective tool will yield divergent physiological outcomes, critically affecting data interpretation and experimental reproducibility [2].

7-NiNa Differentiated Performance: Quantitative Comparison Against NOS Inhibitor Peers


Hemodynamic Safety: 7-NiNa's Blood Pressure Neutrality vs. L-NAME-Induced Hypertension

In a 6-week chronic treatment study using spontaneously hypertensive rats (SHR), 7-NiNa (10 mg/kg/day) demonstrated no change in systolic blood pressure (sBP), whereas L-NAME (50 mg/kg/day) initiated a significant increase in sBP by the fourth week [1]. This confirms that 7-NiNa is a superior tool for long-term in vivo studies where confounding hypertension is unacceptable.

Cardiovascular Pharmacology In Vivo Toxicology Pain Research

Behavioral Pharmacology: Superior Attenuation of Opioid Withdrawal Signs

In a comparative study of morphine-dependent rats, 7-NiNa (free base 7-NI) produced dose-related decreases in weight loss, diarrhea, wet dog shakes, and grooming, and additionally reduced mastication, salivation, and genital effects. Importantly, L-NAME and L-NNA failed to mitigate these additional symptoms [1]. Quantitatively, 7-NiNa attenuated a broader spectrum of withdrawal signs (7 total) compared to L-NNA, L-NAME, and L-NIO (4 total) [2].

Opioid Withdrawal Behavioral Neuroscience Addiction Medicine

Immunomodulation: Differential Regulation of Anti-Inflammatory IL-10 vs. AG and L-NIO

In a CFA-induced inflammatory pain model, 7-NiNa pretreatment augmented the gene expression of the anti-inflammatory cytokine IL-10. In stark contrast, pretreatment with aminoguanidine (AG, an iNOS inhibitor) or L-NIO (an eNOS inhibitor) reduced IL-10 expression [1]. This divergence highlights a unique immunomodulatory consequence of nNOS inhibition compared to iNOS or eNOS inhibition.

Inflammation Cytokine Regulation Immunopharmacology

Neurotoxicity Model: Lack of Neuroprotection in Excitotoxic Injury vs. L-MIN

In a chronic intrastriatal quinolinic acid (QUIN) lesion model, co-administration of 7-NiNa (1 µM or 10 µM) produced no significant reduction in lesion volume compared to QUIN alone. In contrast, the nNOS inhibitor L-MIN (100 µM or 1 mM) significantly reduced lesion volume [1]. This negative data is crucial for experimental design; it demonstrates that 7-NiNa is not a suitable tool for mitigating excitotoxic injury in this specific paradigm, directing users toward alternative nNOS inhibitors like L-MIN for such applications.

Neuroprotection Excitotoxicity Huntington's Disease Model

In Vitro Isoform Potency: IC50 Profile Compared to L-NNA

In vitro enzyme inhibition assays reveal distinct isoform sensitivity profiles between 7-NiNa (as 7-NI) and L-NNA. 7-NiNa exhibits IC50 values of 0.71 µM for rat nNOS, 0.78 µM for bovine eNOS, and 5.8 µM for rat iNOS . In contrast, L-NNA shows IC50 values of 10.2 µM for iNOS, 3.1 µM for eNOS, and 0.29 µM for nNOS [1]. While L-NNA is a more potent nNOS inhibitor in vitro, 7-NiNa demonstrates a more balanced inhibition profile across constitutive isoforms, which may underlie its distinct in vivo characteristics.

Enzymology NOS Isoform Selectivity In Vitro Pharmacology

CNS Selectivity: 10-Fold Preference for Neuronal NOS Over Endothelial NOS

Functional selectivity studies indicate that 7-NiNa (7-NI) exhibits a 10-fold selectivity for inhibiting neuronal NOS (nNOS) compared to endothelial NOS (eNOS) in relevant biological systems . This relative selectivity, while not absolute, is sufficient to confer significant CNS-specific effects without the profound systemic cardiovascular side effects associated with non-selective inhibitors like L-NAME.

CNS Penetration Isoform Selectivity Drug Discovery

Optimal Use Cases for 7-NiNa Procurement: Translating Evidence into Experimental Design


Chronic In Vivo Studies Requiring Hemodynamic Stability

Researchers conducting long-term behavioral or physiological studies in rodents should select 7-NiNa over L-NAME or L-NNA. As evidenced by 6-week treatment data in hypertensive rats, 7-NiNa (10 mg/kg/day) preserves normal systolic blood pressure, whereas L-NAME (50 mg/kg/day) induces significant hypertension by week 4 [1]. This makes 7-NiNa the reagent of choice for chronic pain, neurodegeneration, or psychiatric models where hypertension is a confounding variable.

Investigating Opioid Withdrawal and Dependence Mechanisms

For studies aimed at elucidating the role of nNOS in opioid withdrawal, 7-NiNa provides a more complete attenuation of the withdrawal syndrome than alternative NOS inhibitors. Quantitative comparison shows 7-NiNa reduces 7 distinct withdrawal signs (including mastication and salivation) compared to only 4 signs reduced by L-NAME, L-NNA, or L-NIO [1]. Procurement of 7-NiNa is therefore indicated for comprehensive preclinical investigation of nNOS-dependent withdrawal behaviors.

Dissecting nNOS-Specific Immunomodulatory Roles in Inflammation

To study the distinct role of nNOS in cytokine regulation during inflammation, 7-NiNa offers a unique tool. Unlike iNOS (AG) or eNOS (L-NIO) inhibitors, which suppress IL-10 expression, 7-NiNa uniquely augments this anti-inflammatory cytokine [1]. Researchers studying the differential contributions of NOS isoforms to immune responses should procure 7-NiNa to specifically isolate nNOS-mediated effects on the IL-10 pathway.

CNS-Targeted NO Signaling Studies with Reduced Cardiovascular Liabilities

Investigators focusing on central nervous system nitric oxide signaling—including memory, neurogenesis, and nociception—should use 7-NiNa. Its 10-fold functional selectivity for nNOS over eNOS allows for effective CNS nNOS blockade without the confounding hypertensive and systemic vascular effects that are characteristic of non-selective inhibitors [1]. This ensures that observed behavioral or cognitive changes are due to central nNOS inhibition rather than peripheral vascular alterations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-NiNa

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.